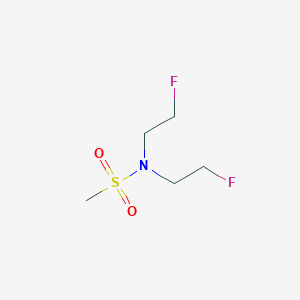
n,n-Bis(2-fluoroethyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n,n-Bis(2-fluoroethyl)methanesulfonamide: is an organosulfur compound with the molecular formula C5H11F2NO2S It is characterized by the presence of a sulfonamide group attached to two 2-fluoroethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-fluoroethyl)methanesulfonamide typically involves the reaction of methanesulfonyl chloride with 2-fluoroethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions: n,n-Bis(2-fluoroethyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the 2-fluoroethyl groups can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products include substituted sulfonamides.
Oxidation Reactions: Products include sulfonic acids.
Reduction Reactions: Products include primary or secondary amines.
Aplicaciones Científicas De Investigación
n,n-Bis(2-fluoroethyl)methanesulfonamide has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of n,n-Bis(2-fluoroethyl)methanesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The 2-fluoroethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The pathways involved include inhibition of enzyme activity and disruption of cellular processes.
Comparación Con Compuestos Similares
n,n-Bis(2-chloroethyl)methanesulfonamide: Similar structure but with chlorine atoms instead of fluorine.
n,n-Bis(2-bromoethyl)methanesulfonamide: Similar structure but with bromine atoms instead of fluorine.
n,n-Bis(2-iodoethyl)methanesulfonamide: Similar structure but with iodine atoms instead of fluorine.
Uniqueness: n,n-Bis(2-fluoroethyl)methanesulfonamide is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and lipophilicity. These properties make it more effective in penetrating cell membranes and interacting with molecular targets compared to its chlorine, bromine, and iodine analogs.
Propiedades
Número CAS |
1998-78-3 |
|---|---|
Fórmula molecular |
C5H11F2NO2S |
Peso molecular |
187.21 g/mol |
Nombre IUPAC |
N,N-bis(2-fluoroethyl)methanesulfonamide |
InChI |
InChI=1S/C5H11F2NO2S/c1-11(9,10)8(4-2-6)5-3-7/h2-5H2,1H3 |
Clave InChI |
PUFGWUPFRCMTQQ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N(CCF)CCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


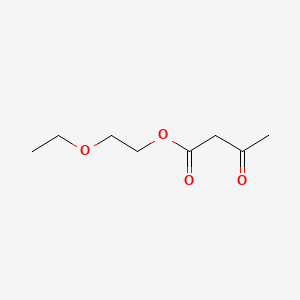
![n-Benzyl-1-[(4-bromophenyl)sulfanyl]-n-{[(4-bromophenyl)sulfanyl]methyl}methanamine](/img/structure/B14000229.png)
![2-Acetamido-3-[(4-nitrophenyl)methylsulfonyl]propanoic acid](/img/structure/B14000231.png)

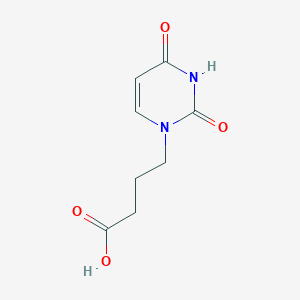
![7-Iodo-pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B14000260.png)
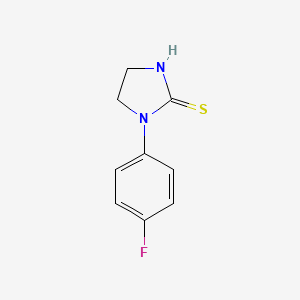
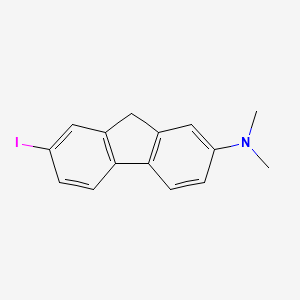
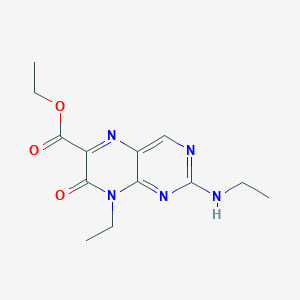
![Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]-](/img/structure/B14000271.png)
![4-[Bis(aziridin-1-yl)phosphoryloxy]-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14000283.png)
![5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14000288.png)
![[(2-amino-7H-purin-6-yl)amino]thiourea](/img/structure/B14000296.png)

